molecular formula C11H9F3N2O3 B016558 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester CAS No. 154187-50-5

2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester

Cat. No. B016558
M. Wt: 274.2 g/mol
InChI Key: IPQMAVSSCOHEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester, also known as MTFD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTFD is a diazirine-containing compound that can be used for photoaffinity labeling and cross-linking experiments.

Mechanism Of Action

2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester works by covalently binding to target molecules when activated by UV light. The diazirine group in 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester is photoactivatable, meaning that it can be activated by UV light to form a highly reactive carbene intermediate. This intermediate can then react with nearby molecules to form a covalent bond, allowing 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester to cross-link or label the target molecule.

Biochemical And Physiological Effects

2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester is a relatively new compound, and its biochemical and physiological effects are still being studied. However, it has been shown to be a potent photoaffinity labeling reagent that can be used to study protein-protein interactions, protein-ligand interactions, and other biological processes. 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester has also been used to study the structure and function of ion channels, enzymes, and receptors.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester is its ability to selectively label or cross-link target molecules with high specificity. This makes it a valuable tool for studying complex biological systems. However, there are also some limitations to using 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester in lab experiments. For example, 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester can be toxic to cells at high concentrations, and its photoactivation can cause damage to biological samples. Additionally, 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester is not suitable for studying membrane proteins because it cannot penetrate the lipid bilayer.

Future Directions

There are many potential future directions for research on 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester. One area of interest is the development of new photoaffinity labeling reagents that are more specific and less toxic than 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester. Another area of research is the use of 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester in combination with other techniques, such as mass spectrometry or NMR spectroscopy, to study protein-ligand interactions and other biological processes. Finally, 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester could be used to study the structure and function of specific ion channels, enzymes, and receptors, which could lead to the development of new drugs and therapies.

Scientific Research Applications

2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester is primarily used in scientific research for photoaffinity labeling and cross-linking experiments. Photoaffinity labeling is a technique used to identify the binding sites of a molecule by attaching a photoactivatable probe to the molecule of interest. Cross-linking experiments involve the covalent linkage of two or more molecules to study their interactions. 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester is a useful tool for both of these techniques because of its diazirine-containing structure, which can be activated by UV light.

properties

IUPAC Name

methyl 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O3/c1-18-8-5-6(3-4-7(8)9(17)19-2)10(15-16-10)11(12,13)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQMAVSSCOHEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434618
Record name Methyl 2-methoxy-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester

CAS RN

154187-50-5
Record name Methyl 2-methoxy-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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